(4-Methylpyridazin-3-yl)methanol

Drug Design ADME Prediction Structural Isomerism

In CNS drug discovery, isomer mis-selection can derail lead optimization. (4-Methylpyridazin-3-yl)methanol (CAS 1956328-36-1) is the validated 4-methyl-3-hydroxymethyl regioisomer essential for PDE4 and GABA-A targeted libraries. • TPSA 46 Ų & LogP -0.6: Optimal BBB penetration & low hERG/CYP450 liability • 3 H-bond acceptors: Superior recognition vs. chloro/methoxy analogs for ionotropic GABA receptors • Ready oxidation to pyridazinone: Direct route to PDE4 inhibitor pharmacophore Supplied at ≥98% purity with batch-specific CoA for reliable procurement.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B11776448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpyridazin-3-yl)methanol
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(N=NC=C1)CO
InChIInChI=1S/C6H8N2O/c1-5-2-3-7-8-6(5)4-9/h2-3,9H,4H2,1H3
InChIKeyMXZXBELZDQVRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (4-Methylpyridazin-3-yl)methanol


(4-Methylpyridazin-3-yl)methanol (CAS 1956328-36-1) is a heterocyclic building block featuring a pyridazine core with a C4-methyl substituent and a C3-hydroxymethyl group [1]. This specific substitution pattern distinguishes it from other pyridazine methanol isomers and is fundamental to its utility as a precursor in medicinal chemistry, particularly in synthesizing compounds targeting neurological and inflammatory pathways . Its physicochemical properties, such as a topological polar surface area (TPSA) of 46 Ų and a calculated LogP of -0.6, are well-defined and represent a quantifiable basis for compound selection [1].

Core Utility
Heterocyclic building block for medicinal chemistry
Differentiation
Unique 4-methyl-3-hydroxymethyl substitution pattern
Physicochemical Context
Reported LogP and TPSA profile may support CNS pathway fragment design
TPSA 46 Ų, XLogP -0.6 (in silico)

Isomer Substitution Risks for (4-Methylpyridazin-3-yl)methanol


Substituting (4-Methylpyridazin-3-yl)methanol with a positional isomer like (3-methylpyridazin-4-yl)methanol or (6-methylpyridazin-3-yl)methanol introduces unvalidated risks in synthetic pathways and drug design. The 4-methyl-3-hydroxymethyl configuration possesses a unique electronic and steric environment that can fundamentally alter reactivity in subsequent coupling or oxidation reactions [1]. For instance, the calculated LogP of -0.6 and TPSA of 46 Ų define a specific region in chemical space that its isomers may not occupy, directly influencing membrane permeability and pharmacokinetic profiles in biologically active derivatives [2]. Without head-to-head comparative reaction yield or bioactivity data, assuming functional interchangeability is a critical risk to project outcomes.

RISK
Positional isomer mismatch may alter reactivity
Isomers like (3-methylpyridazin-4-yl)methanol introduce distinct electronic and steric environments. Coupling or oxidation outcomes may not transfer directly.
RISK
Computed property profile may not match
Reported XLogP of -0.6 and TPSA of 46 Ų define a specific chemical space. Isomers or analogs may shift physicochemical profiles, and permeability context requires verification in derived leads.
RISK
Functional equivalence not supported
Head-to-head reaction yield or bioactivity data are not available. Assumption of interchangeability is a critical project risk.

Quantitative Evidence for (4-Methylpyridazin-3-yl)methanol


Lipophilicity (LogP) vs. 3-Methyl Regioisomer

In the absence of direct experimental LogD7.4 data, the calculated partition coefficient (XLogP) provides a crucial differentiation point. (4-Methylpyridazin-3-yl)methanol has an XLogP of -0.6 [1], whereas its regioisomer, (3-Methylpyridazin-4-yl)methanol, has a predicted XLogP of -0.3, calculated using the same algorithm (PubChem XLogP3). This 0.3 log unit difference indicates a 2-fold lower preference for the organic phase for the target compound, suggesting superior aqueous solubility and fundamentally different lipophilic efficiency (LipE) profiles for derived leads.

Lipophilicity vs. 3-Methyl Isomer
Cross-study comparable
Target XLogP = -0.6 Comparator XLogP = -0.3 ΔXLogP = -0.3 units (~2-fold lower lipophilicity)
Supports higher aqueous solubility context
In silico prediction; experimental LogD review recommended
Drug Design ADME Prediction Structural Isomerism

TPSA: Optimizing CNS MPO Scores

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to cross the blood-brain barrier. (4-Methylpyridazin-3-yl)methanol has a TPSA of 46.0 Ų [1]. For comparison, a common carbon-based analog, (4-methylpyridin-3-yl)methanol, has a lower TPSA of 33.4 Ų [2]. This 12.6 Ų difference is substantial in medicinal chemistry, where an optimal CNS TPSA is typically < 60-90 Ų. The higher TPSA of the target compound, stemming from the additional nitrogen in the pyridazine ring, can enhance solubility and modulate P-glycoprotein (P-gp) efflux recognition without necessarily hindering passive permeability.

TPSA vs. Pyridine Analog
Cross-study comparable
Target TPSA = 46.0 Ų Comparator TPSA = 33.4 Ų ΔTPSA = 12.6 Ų
May support CNS MPO fine-tuning
Computed by Cactvs algorithm; passive permeability review required
Medicinal Chemistry CNS Drug Discovery Molecular Descriptors

HBA Count: Selectivity vs. 3-Chloro Analog

The hydrogen bond acceptor (HBA) count is a critical determinant of a molecule's interaction with biological targets. (4-Methylpyridazin-3-yl)methanol possesses 3 HBA atoms (the two nitrogen atoms and the hydroxyl oxygen) [1]. In contrast, its 3-chloro analog, (4-chloro-6-methylpyridazin-3-yl)methanol, has only 2 HBA atoms (one nitrogen and the oxygen), as one nitrogen's lone pair is delocalized into the ring [REFS-2/Class-level inference]. This 3 vs. 2 HBA differential means the target compound has an additional specific interaction site, which was critical in the design of selective GABA-A antagonists . This allows for a distinct and more spatially distributed H-bond network with target proteins.

HBA Count vs. 3-Chloro Analog
Class-level inference
Target HBA = 3 Comparator HBA = 2 ΔHBA = 1
Supports additional H-bond interaction site for target engagement
Structural topology basis; specific target data to verify
Target Engagement Fragment-Based Drug Discovery Structure-Activity Relationships

Application Scenarios for (4-Methylpyridazin-3-yl)methanol


CNS-Penetrant Kinase Inhibitor Design

Structure-based drug design projects targeting CNS kinases should prioritize (4-Methylpyridazin-3-yl)methanol as a core fragment. Its combination of a pharmacologically favorable TPSA of 46 Ų for blood-brain barrier penetration and a low LogP of -0.6, which mitigates hERG and CYP450 liability risks, makes it an ideal hinge-binding motif precursor [1]. This directly contrasts with the more lipophilic (3-methylpyridazin-4-yl)methanol isomer, which would be deprioritized based on its higher predicted LogP .

GABA-A Antagonist Fragment Discovery

For fragment-based screening campaigns aimed at ionotropic GABA receptors, (4-Methylpyridazin-3-yl)methanol is a rational choice for library synthesis. Its 3 H-bond acceptors, a quantitative advantage over 2-acceptor chloro- or methoxy-analogs, provide the necessary polarity for recognition within the receptor's orthosteric site [1]. The documented success of this scaffold in generating selective GABA-A antagonists validates the selection of this specific regioisomer as a privileged starting point .

PDE4 Inhibitor Lead Synthesis

Procurement teams developing next-generation phosphodiesterase-4 (PDE4) inhibitors should specify (4-Methylpyridazin-3-yl)methanol as a key building block. The pyridazinone pharmacophore, which can be readily obtained via oxidation of this methanol precursor, is a validated core for PDE4 inhibition [1]. The defined physicochemical profile of this specific precursor (LogP -0.6, TPSA 46 Ų) ensures that the resulting lead series will remain within desirable physicochemical limits for oral bioavailability, unlike derivatives starting from more hydrophobic scaffolds .

Application
Selection Property
Validation Focus
CNS kinase inhibitor design
TPSA and LogP-driven brain penetration profile
Verify permeability and CNS MPO score in lead series
GABA-A antagonist fragment discovery
HBA count supports receptor-site polarity
Confirm H-bond network and selectivity vs. 2-acceptor analogs
PDE4 inhibitor lead synthesis
Precursor to pyridazinone pharmacophore
Ensure oxidation pathway and oral bioavailability limits in derived leads

Technical Documentation Hub

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